molecular formula C13H11NO3S B3009348 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid CAS No. 905381-13-7

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid

Cat. No. B3009348
M. Wt: 261.3
InChI Key: FWDYCKGQFTUESM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a pyrazole derivative is described, involving elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate is achieved through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the structure of a novel pyrazole derivative is confirmed by single crystal X-ray diffraction studies . The molecular geometries and electronic structures are optimized using computational methods such as DFT, and the structural parameters are compared with experimental data . These techniques would be relevant for analyzing the molecular structure of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Chemical Reactions Analysis

The chemical behavior of related compounds in solution can involve acid-base dissociation and tautomerism, as seen in the study of azo-benzoic acids . The extent of these equilibria depends on solvent composition and pH. Understanding these reactions is crucial for predicting the reactivity and stability of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, solvatochromic effects and changes in dipole moments upon excitation are observed in the study of a fluorescence probe . The thermal decomposition and nonlinear optical properties of a pyrazole derivative are also discussed . These properties are important for practical applications and would be relevant for a comprehensive analysis of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Scientific Research Applications

Synthesis Techniques and Applications

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid is involved in the synthesis of various complex compounds. For instance, its derivatives have been used in the synthesis of 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole, leading to the formation of quinazoline and urea derivatives (Peet, 1987). This process underscores its role in heterocyclic chemistry and its potential in creating novel chemical entities.

Chemical Structure and Modification

The chemical structure of 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid allows for regioselective modifications. For example, it has been involved in the synthesis of (5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids, demonstrating its versatility in chemical reactions (Barros et al., 2007). Such modifications are crucial in the development of new pharmaceuticals and advanced materials.

Role in Complex Metal Carbonyl Complexes

This compound is also significant in the synthesis and characterization of complex metal carbonyl complexes. The resulting complexes, involving group-6 metals like Chromium, Molybdenum, and Tungsten, highlight its utility in coordination chemistry and materials science (Saleem et al., 2012). These complexes have potential applications in catalysis and electronic materials.

Involvement in Biological Studies

Moreover, 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid plays a role in biological studies. For example, its derivatives have been used in the synthesis of compounds for antimicrobial activity studies (El-Meguid, 2014). This suggests its potential in developing new antimicrobial agents.

properties

IUPAC Name

3-[(5-methylthiophene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDYCKGQFTUESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid

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